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For Researchers, Scientists, and Drug Development Professionals

GSK3179106 is a potent and selective inhibitor of the Rearranged during Transfection (RET)
receptor tyrosine kinase, a key signaling protein implicated in various cellular processes and
the development of certain cancers.[1][2][3][4] Developed with a unique gut-restricted property,
GSK3179106 is under investigation as a therapeutic for Irritable Bowel Syndrome (IBS).[1] This
guide provides a comprehensive comparison of the cross-reactivity profile of GSK3179106
against other kinases, alongside a selection of other RET inhibitors, supported by available
experimental data and methodologies.

Executive Summary

GSK3179106 demonstrates a favorable kinase selectivity profile, inhibiting a small fraction of
the human kinome. At a concentration of 1 pM, it was found to inhibit only 26 out of more than
300 kinases tested.[1][4] Its high potency against RET kinase, with an IC50 of 0.4 nM in
biochemical assays and 11 nM in cellular assays, underscores its targeted mechanism of
action.[1] However, for a complete understanding of its off-target effects, a detailed list of the 26
inhibited kinases and their corresponding inhibition data is crucial, though not publicly available
in its entirety. This guide compiles the accessible data to offer a comparative overview.

Kinase Inhibition Profile of GSK3179106

The primary target of GSK3179106 is the RET kinase. In addition to its high on-target potency,
studies have identified potential off-target activity against Discoidin Domain Receptor 1 (DDR1)
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and Discoidin Domain Receptor 2 (DDRZ2).

Target Kinase IC50 / Kd Assay Type Reference
RET 0.4 nM (IC50) Biochemical [1]

RET 11 nM (IC50) Cellular [1]

DDR1 0.04 uM (Kd) Chemoproteomics

DDR2 0.09 puM (Kd) Chemoproteomics

Comparative Kinase Selectivity

To contextualize the selectivity of GSK3179106, this section compares its profile with other
notable RET inhibitors. It is important to note that direct comparative studies using identical
assay panels and conditions are limited. The data presented here is compiled from various
sources.

Multi-Kinase RET Inhibitors

Vandetanib and Cabozantinib are multi-kinase inhibitors with activity against RET, among other
kinases. Their broader activity profile can lead to more off-target effects.

Inhibitor Primary Targets Notable Off-Targets Reference

Data available in

Vandetanib RET, VEGFR2, EGFR
LINCS database

o RET, MET, VEGFR2, .
Cabozantinib AXL Broad off-target profile

Selective RET Inhibitors

Selpercatinib and Pralsetinib are next-generation, highly selective RET inhibitors. They are
designed to minimize off-target kinase inhibition.
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Inhibitor Primary Target Selectivity Profile Reference

Highly selective with

Selpercatinib RET minimal off-target
activity
Pralsetinib RET Highly selective

Note: Comprehensive, publicly available kinome scan data for a direct comparison of all
inhibitors is limited. The selectivity profiles are based on published literature.

Experimental Methodologies

The determination of kinase inhibition profiles is crucial for understanding the therapeutic
window and potential side effects of a drug candidate. A common and robust method for this is
the KINOMEscan™ assay.

KINOMEscan™ Assay Principle

The KINOMEscan™ technology is a competition-based binding assay that quantitatively
measures the interaction of a test compound with a large panel of kinases.

Click to download full resolution via product page

In this assay, test compounds are incubated with DNA-tagged kinases and an immobilized
ligand that binds to the active site of the kinase. The amount of kinase that binds to the
immobilized ligand is quantified using gPCR. If the test compound binds to the kinase, it will
compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid
support. This allows for the determination of binding affinity (Kd) or the percentage of inhibition
at a given concentration.

Signaling Pathway Context

GSK3179106 exerts its therapeutic effect by inhibiting the RET signaling pathway. The RET
receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and
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autophosphorylates, initiating downstream signaling cascades that are crucial for cell survival
and proliferation.

Click to download full resolution via product page

By binding to the ATP-binding pocket of the RET kinase domain, GSK3179106 prevents its
autophosphorylation and the subsequent activation of downstream pathways. In the context of
IBS, where RET signaling is thought to play a role in visceral hypersensitivity, this inhibition is
expected to normalize neuronal function.

Conclusion

GSK3179106 is a highly potent and selective RET kinase inhibitor with a promising cross-
reactivity profile. The available data indicates that it inhibits a limited number of off-target
kinases at therapeutic concentrations. However, a complete and detailed public disclosure of
its full kinome scan data would be invaluable for a more thorough assessment of its selectivity
and for predicting potential clinical side effects. As research progresses, a head-to-head
comparison of the kinome-wide selectivity of GSK3179106 with other selective RET inhibitors
under standardized conditions will provide a clearer picture of its standing in this class of
targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607825#cross-reactivity-profiling-of-gsk3179106-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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